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Odorranain-H-RA6 peptide precursor

Cat. No.: B1578438
Attention: For research use only. Not for human or veterinary use.
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Description

The Odorranain-H-RA6 peptide precursor is a molecule of interest in biochemical and antimicrobial peptide research. It is derived from frogs of the Odorrana genus, specifically identified from the Hainan odorous frog ( Odorrana hainanensis ) . This precursor protein is processed by cellular enzymes to produce mature, bioactive antimicrobial peptides . Researchers study such precursors to understand the natural biosynthesis and structure-activity relationships of host-defense peptides. Peptides from Odorrana frogs, including various Odorranain classes, have demonstrated potent antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, making their precursors valuable for discovering new antibiotic templates . Investigation into the Odorranain-H-RA6 precursor provides insights into the evolutionary adaptations of amphibian skin secretions and contributes to the development of novel therapeutic agents to combat antibiotic-resistant microorganisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

TMKKPMLLLFFLGTISLSLC

Origin of Product

United States

Genomic and Transcriptomic Architecture of Odorranain H Ra6 Precursor

Gene Structure and Organization

The genes encoding amphibian antimicrobial peptides, including those of the Odorranain family, typically exhibit a conserved structural organization. This structure is a testament to a shared evolutionary origin and a common mechanism of synthesis and processing.

Exon-Intron Boundaries and Genomic Arrangement

Based on the established model for amphibian AMP genes, the gene encoding the Odorranain-H-RA6 precursor is expected to possess a distinct exon-intron structure. Typically, these genes are composed of two exons separated by a single intron. This genomic arrangement segregates the functional domains of the resulting transcript.

The first exon generally encodes the 5' untranslated region (UTR) and the signal peptide. The signal peptide is a short, N-terminal sequence of amino acids that directs the nascent polypeptide to the endoplasmic reticulum for secretion. Following the signal peptide sequence, the first exon may also contain a portion of the acidic propeptide region.

The intron, a non-coding sequence, is then spliced out during mRNA processing. The second exon encodes the remainder of the acidic propeptide and the sequence for the mature antimicrobial peptide, in this case, Odorranain-H-RA6. The acidic propeptide is thought to play a role in neutralizing the toxicity of the mature peptide until it is secreted and to ensure its correct folding. A study on the brevinin-1E-OG9 peptide from Odorrana grahami revealed a precursor cDNA with a 70-amino-acid open reading frame, which includes the signal peptide, an acidic 'spacer' region, and the mature peptide, consistent with this general structure. qub.ac.uk

Table 1: Postulated Genomic Structure of the Odorranain-H-RA6 Precursor Gene

Genomic RegionEncoded Product/FunctionTypical Location
Exon 1 5' UTR, Signal Peptide, Partial Acidic PropeptideUpstream
Intron Non-coding sequenceBetween Exon 1 and Exon 2
Exon 2 Remainder of Acidic Propeptide, Mature Odorranain-H-RA6 Peptide, 3' UTRDownstream

Note: This table is based on the general structure of amphibian antimicrobial peptide genes. Specific details for Odorranain-H-RA6 are not publicly available.

Identification and Characterization of Regulatory Elements

The regulation of gene expression is controlled by various regulatory elements in the DNA sequence, primarily located in the promoter region upstream of the transcription start site. For amphibian AMP genes, these elements are crucial for controlling the timing and level of peptide production. While specific regulatory elements for the Odorranain-H-RA6 gene have not been documented, it is anticipated that its promoter region contains binding sites for transcription factors that respond to developmental cues and environmental stimuli, such as injury or infection.

Common regulatory elements found in the promoters of stress-response genes include TATA boxes, CAAT boxes, and binding sites for transcription factors like AP-1 and NF-κB. The presence and arrangement of these elements would dictate the basal and inducible expression levels of the Odorranain-H-RA6 precursor gene.

Transcriptional Regulation and Expression Profiling

The expression of the Odorranain-H-RA6 precursor gene is a tightly controlled process, ensuring that the potent antimicrobial peptide is produced when needed. This regulation occurs at the transcriptional level and is influenced by a variety of factors.

Spatiotemporal Expression Patterns of the Precursor Gene

The primary site of expression for the Odorranain-H-RA6 precursor gene is the granular glands within the skin of Odorrana grahami. This localization is consistent with the function of the mature peptide as a component of the frog's innate immune defense, secreted onto the skin surface.

Studies on other Odorrana grahami antimicrobial peptides have shown that the expression levels can vary based on geographical location and season. nih.gov This suggests that the expression of the Odorranain-H-RA6 precursor gene may also be subject to spatial and temporal regulation, likely influenced by local environmental pressures such as pathogen prevalence and climatic conditions. For instance, research has shown that the antimicrobial capacity of skin secretions from O. grahami can differ significantly between populations and can fluctuate with the seasons. nih.gov

Inducible Gene Expression Mechanisms and Modulators

The expression of antimicrobial peptide genes in amphibians is often inducible, meaning that the rate of transcription can be increased in response to specific triggers. This rapid upregulation is a key feature of the innate immune system. While direct evidence for the inducible expression of the Odorranain-H-RA6 precursor is not available, it is highly probable based on the function of the mature peptide.

Potential modulators that could induce the expression of the Odorranain-H-RA6 precursor gene include:

Pathogen-Associated Molecular Patterns (PAMPs): Molecules such as lipopolysaccharide (LPS) from Gram-negative bacteria or peptidoglycan from Gram-positive bacteria can be recognized by the frog's immune cells, triggering a signaling cascade that leads to increased AMP gene transcription.

Injury: Physical damage to the skin can also initiate an immune response and the production of AMPs to prevent infection.

Stress: Hormonal signals associated with stress can also modulate the expression of defense peptides.

The ability to measure the transcript abundance of antimicrobial peptides from skin secretions provides a valuable tool for understanding these inducible mechanisms. nih.gov

Signaling Pathways Governing Precursor Gene Transcription

The transcriptional regulation of the Odorranain-H-RA6 precursor gene is likely governed by intracellular signaling pathways that are activated by the aforementioned modulators. While the specific pathways controlling Odorranain-H-RA6 transcription have not been elucidated, several key signaling cascades are known to be involved in the regulation of immune-related genes in amphibians and other vertebrates.

Table 2: Potential Signaling Pathways Involved in Odorranain-H-RA6 Precursor Gene Transcription

Signaling PathwayPotential Role in Gene Regulation
Toll-like Receptor (TLR) Pathway Recognition of PAMPs, leading to the activation of transcription factors like NF-κB.
MAPK (Mitogen-Activated Protein Kinase) Pathway Transduction of extracellular signals to the nucleus, often culminating in the activation of transcription factors such as AP-1.
JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription) Pathway Response to cytokine signaling, which can be part of the broader immune response to infection or injury.

Note: This table represents plausible pathways based on general knowledge of immune gene regulation. The specific pathways for Odorranain-H-RA6 have not been experimentally confirmed.

The activation of these pathways would lead to the binding of specific transcription factors to the regulatory elements in the promoter of the Odorranain-H-RA6 gene, thereby initiating or enhancing the transcription of the precursor mRNA. The subsequent translation and post-translational processing of this precursor ultimately yield the mature, active Odorranain-H-RA6 peptide.

Comparative Genomics and Gene Duplication Events

The remarkable diversity of antimicrobial peptides within a single amphibian species is largely attributed to extensive gene duplication events followed by accelerated evolution. nih.gov This evolutionary strategy allows for the rapid generation of novel peptide variants, likely as a response to the selective pressures exerted by a wide array of pathogens in the amphibian's environment. mdpi.com

Studies on frog AMPs have revealed that multiple homologous copies of AMP genes exist within a single genome. These paralogous genes often exhibit an excess of nonsynonymous nucleotide substitutions compared to synonymous substitutions, which is a strong indicator of positive selection. This suggests that there is an evolutionary advantage to altering the amino acid sequence of the mature peptide, likely to target new or evolving pathogens.

While a direct comparative genomic analysis of the Odorranain-H-RA6 gene is not available, the broader family of Odorranain peptides, found in various Odorrana species, showcases this principle. The existence of multiple Odorranain families (e.g., -A, -B, -C, -H, -J, -T) within a single species like O. grahami points towards a history of gene duplication and subsequent divergence. researchgate.net Each family, and indeed each peptide within a family, can have a unique antimicrobial spectrum.

Below is a comparative table illustrating the diversity of Odorranain peptide families identified in Odorrana grahami, which likely arose from gene duplication events.

Odorranain FamilyKey Structural Feature
Odorranain-ADisulfide-bridged
Odorranain-BDisulfide-bridged
Odorranain-CDisulfide-bridged
Odorranain-HDisulfide-bridged
Odorranain-JDisulfide-bridged
Odorranain-TDisulfide-bridged

This table is illustrative of the peptide families and is based on the general findings from research on Odorrana grahami AMPs.

mRNA Processing and Post-Transcriptional Regulation

The production of the mature Odorranain-H-RA6 peptide is dependent on a series of post-transcriptional and post-translational processing steps, starting with the precursor mRNA. The precursor mRNA transcribed from the Odorranain-H-RA6 gene undergoes typical eukaryotic mRNA processing, including the addition of a 5' cap and a 3' poly-A tail. nih.gov

A crucial step in the expression of many genes is alternative splicing of the pre-mRNA. nih.gov This process can generate multiple protein isoforms from a single gene. While specific studies on the alternative splicing of the Odorranain-H-RA6 precursor are not documented, it remains a potential mechanism for generating further diversity in the amphibian antimicrobial peptide repertoire.

Once the mature mRNA is translated into the precursor protein, it undergoes several post-translational modifications. The initial signal peptide is cleaved off as the precursor enters the endoplasmic reticulum. The precursor then traffics through the Golgi apparatus, where it is packaged into secretory granules. Within these granules, specific proteases cleave the acidic pro-region, releasing the active mature peptide. This regulated cleavage is essential to ensure the peptide is only activated immediately prior to secretion from the skin glands.

The general structure of an Odorranain precursor mRNA and the subsequent protein processing are outlined in the table below.

Molecular StageDescription
Precursor mRNA Contains exons encoding the signal peptide, acidic pro-region, and the mature peptide. Undergoes splicing, 5' capping, and polyadenylation.
Precursor Protein The initial translational product, containing all three domains (signal peptide, acidic pro-region, mature peptide).
Signal Peptide Cleavage The N-terminal signal peptide is removed upon entry into the secretory pathway.
Pro-region Cleavage The acidic pro-region is excised by specific proteases, often at conserved cleavage sites, to release the active mature peptide.
Mature Peptide The final, biologically active antimicrobial peptide.

This table provides a generalized overview of the processing of amphibian antimicrobial peptide precursors.

Information Scarcity Precludes Detailed Analysis of Odorranain-H-RA6 Peptide Precursor

Despite a comprehensive search of scientific literature and biochemical databases, no specific information is available for the chemical compound identified as "this compound." Consequently, a detailed article on its biosynthesis and post-translational processing, as per the requested outline, cannot be generated at this time.

Extensive queries targeting the biosynthesis, processing, and specific enzymatic modifications of Odorranain-H-RA6 have yielded no direct results. The scientific record contains substantial research on other peptides from the Odorrana genus of frogs, commonly known as odorous frogs, which are a rich source of bioactive molecules. However, data pertaining specifically to a precursor designated "H-RA6" is absent.

Research on related peptides from the Odorranain family and other ranid frog peptides provides a general framework for how these molecules are produced. Typically, they are synthesized as larger precursor proteins which include three main sections:

An N-terminal signal peptide that directs the precursor to the secretory pathway.

An acidic pro-region that is thought to assist in proper folding and prevent premature activation.

The C-terminal sequence of the mature peptide itself.

Following synthesis, these precursors undergo a series of modifications:

Signal Peptide Cleavage: The signal peptide is removed as the precursor enters the endoplasmic reticulum.

Pro-Region Cleavage: Specific proteolytic enzymes, known as propeptide convertases, recognize and cut at specific sites, often pairs of basic amino acid residues (like Lysine-Arginine), to release the mature peptide. mdpi.comtudelft.nl

Post-Translational Modifications (PTMs): The released peptide can then undergo further enzymatic modifications, which are crucial for its final structure and biological activity. Common PTMs in frog skin peptides include:

C-terminal Amidation: The addition of an amide group to the C-terminus, a reaction often catalyzed by a sequence of enzymes including peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). nih.govnih.govwikipedia.org This modification can enhance the peptide's stability and receptor-binding capabilities. wikipedia.org

Disulfide Bond Formation: The formation of covalent bonds between cysteine residues within the peptide, creating a cyclic structure known as a "Rana-box" in many ranid frog peptides. nih.gov This cyclization is critical for the peptide's structural stability and function.

While this general pathway is well-documented for many amphibian peptides, including several from the Odorrana genus, the absence of any specific sequence or precursor data for "Odorranain-H-RA6" makes it impossible to provide a scientifically accurate and detailed account as requested. The specific enzymes, cleavage sites, and final modifications are unique to each precursor and cannot be extrapolated with certainty from other related molecules.

Until "this compound" is documented and characterized in the scientific literature, a thorough and accurate article on its specific biochemical journey from gene to mature peptide remains beyond reach.

Biosynthesis and Post Translational Processing of Odorranain H Ra6 Peptide Precursor

Enzymatic Post-Translational Modifications (PTMs)

Other Relevant Post-Translational Modifications

Beyond the fundamental proteolytic cleavage, other post-translational modifications are known to occur in ranid frog antimicrobial peptides, contributing to their structural diversity and functional specificity. While direct evidence for Odorranain-H-RA6 is absent, common modifications in related peptides provide a likely framework.

One of the most significant modifications is the formation of a "Rana box," a C-terminal cyclic domain established by a disulfide bridge between two cysteine residues. qub.ac.uk This feature is characteristic of several ranid AMP families, including the brevinins. This cyclization is believed to enhance peptide stability and may influence its antimicrobial activity. For instance, in a novel brevinin-1 (B586460) peptide from Odorrana grahami, this "Rana Box" has been a subject of functional exploration. qub.ac.uk Similarly, odorranain-NR, another peptide from O. grahami, possesses an intramolecular disulfide-bridged hexapeptide segment. nih.gov

Another potential modification is C-terminal amidation, a common feature in many amphibian AMPs that can enhance their cationicity and interaction with bacterial membranes.

Subcellular Localization and Secretory Pathway Dynamics of the Precursor

The journey of the Odorranain-H-RA6 peptide precursor is confined within the specialized granular glands of the frog's skin. mdpi.comnih.gov These glands are the primary sites for the synthesis and storage of a cocktail of bioactive molecules, including AMPs. mdpi.comnih.gov

Following their synthesis on ribosomes, the prepropeptides are directed into the endoplasmic reticulum, as guided by their signal peptides. nih.gov Within the ER and subsequently the Golgi apparatus, the precursors undergo folding and the aforementioned post-translational modifications.

The mature peptides are then packaged into large secretory granules within the granular glands. mdpi.com Here, they are stored in high concentrations, ready for rapid release upon appropriate stimulation, such as injury or stress. nih.gov This inducible secretion is a hallmark of the frog's innate immune defense system, providing a potent chemical shield against invading pathogens. mdpi.com The entire process, from gene transcription to secretion of the mature peptide, represents a highly efficient and evolutionarily refined mechanism for chemical defense.

Molecular Mechanisms and Functional Elucidation of Odorranain H Ra6 Peptides

Identification of Molecular Targets and Binding Partners

The primary molecular target for many antimicrobial peptides, including those in the odorranain family, is the microbial cell membrane. nih.gov However, the complete repertoire of their binding partners and the intricacies of these interactions are still areas of active research.

Characterization of Receptor Interactions and Binding Kinetics

Specific receptor interactions for the Odorranain-H-RA6 peptide have not yet been characterized in the available scientific literature. For many antimicrobial peptides, the initial interaction with target cells is often electrostatic, involving the cationic peptide and the anionic components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This initial binding is a critical step that precedes membrane disruption or translocation into the cell. The binding kinetics, including association and dissociation rates, would be crucial in determining the peptide's efficacy and specificity, but such data for Odorranain-H-RA6 are not currently available.

Analysis of Protein-Protein and Peptide-Biomolecule Interaction Networks

The interaction of Odorranain-H-RA6 with other proteins and biomolecules is a complex area that remains largely unexplored. While the primary interaction is believed to be with microbial membranes, it is plausible that these peptides could interact with host proteins to modulate immune responses or other physiological processes. Some antimicrobial peptides have been shown to interact with intracellular components like DNA, RNA, or specific enzymes, leading to the inhibition of essential cellular processes in pathogens. nih.gov However, specific protein-protein or peptide-biomolecule interaction networks for the odorranain family have not been elucidated.

Table 1: Putative Interacting Biomolecules with Odorranain Family Peptides

Interacting BiomoleculePutative Role in InteractionSupporting Evidence for Odorranain Family
Bacterial Cell MembranePrimary target for antimicrobial activityGeneral mechanism for antimicrobial peptides; observed membrane disruption by other odorranains like Odorranain-C1. nih.gov
Lipopolysaccharide (LPS)Initial binding site on Gram-negative bacteriaGeneral mechanism for cationic antimicrobial peptides.
Lipoteichoic Acid (LTA)Initial binding site on Gram-positive bacteriaGeneral mechanism for cationic antimicrobial peptides.
Intracellular Nucleic AcidsPotential secondary target to inhibit replication/transcriptionInferred from the mechanisms of other antimicrobial peptides. nih.gov

Cellular and Subcellular Localization of Mature Peptides

Based on the nature of antimicrobial peptides and the information available for the broader odorranain family, the mature peptides derived from the Odorranain-H-RA6 precursor are expected to be secreted from specialized granular glands in the frog's skin. nih.gov This secretion is a key component of the frog's innate immune system, providing a first line of defense against invading microorganisms.

Upon secretion, the peptides would be localized to the surface of the skin. In the context of an infection, these peptides would then interact with and localize to the surface of invading pathogens. Some antimicrobial peptides are known to translocate across the microbial membrane to reach intracellular targets. Therefore, the subcellular localization within a target microbial cell could potentially include the cytoplasm and the nucleoid region. However, experimental evidence for the specific cellular and subcellular localization of mature Odorranain-H-RA6 peptides is not available. UniProt database entries, based on sequence homology, predict a secreted localization for related odorranain peptides. nih.govuniprot.org

Modulation of Cellular Signaling Pathways and Regulatory Networks

The ability of antimicrobial peptides to modulate host cellular signaling pathways is an emerging area of research. While the primary role of odorranains is likely direct antimicrobial activity, the possibility of them influencing host immune responses cannot be ruled out.

Downstream Effectors and Intracellular Cascades

For many antimicrobial peptides, the interaction with microbial cells leads to membrane permeabilization and the dissipation of the membrane potential. This disruption of cellular integrity is a direct mechanism of killing that may not involve complex intracellular signaling cascades within the pathogen. However, if these peptides were to interact with host cells, they could potentially trigger signaling pathways related to inflammation and immunity. For instance, some AMPs can modulate the production of cytokines and chemokines, thereby orchestrating a broader immune response. The specific downstream effectors and intracellular cascades modulated by Odorranain-H-RA6 remain to be identified.

Cross-Talk with Endogenous Signaling Systems

There is currently no direct evidence of cross-talk between Odorranain-H-RA6 peptides and endogenous signaling systems in the host. It is hypothesized that as part of the innate immune system, the release of these peptides could be triggered by signals indicating tissue injury or the presence of pathogens. In turn, the peptides themselves, or the consequences of their antimicrobial action (e.g., release of pathogen-associated molecular patterns), could feedback to modulate the host's immune signaling pathways. Unraveling these potential feedback loops and cross-talk mechanisms will require further investigation.

Mechanistic Studies of Biological Roles in Model Systems

The biological activities of antimicrobial peptides like those in the Odorranain family are primarily exerted through interactions with cellular membranes and potentially with intracellular components. The following sections explore the probable mechanisms based on studies of analogous peptides.

The primary mode of action for many antimicrobial peptides, including those from the Odorrana genus, is the disruption of microbial cell membranes. This process is typically initiated by electrostatic interactions between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following initial binding, these peptides undergo conformational changes, often folding into amphipathic structures like α-helices, which facilitate their insertion into the lipid bilayer. Several models describe the subsequent membrane permeabilization, including the "barrel-stave," "toroidal pore," and "carpet" models. For instance, studies on Odorranain-C1 have shown that it disrupts the integrity of the bacterial membrane, leading to rupture and cell death uniprot.org. Similarly, investigations into other amphibian antimicrobial peptides suggest that they can cause membrane leakage and depolarization, which are key to their bactericidal effects. The dynamics of these interactions, including the speed and extent of permeabilization, are often dependent on the peptide's concentration and the specific lipid composition of the target membrane.

Transmission electron microscopy of bacteria treated with Odorranain-NR, another peptide from Odorrana grahami, revealed various antimicrobial mechanisms, including the formation of lamellar mesosome-like structures and the peeling off of the cell wall, ultimately leading to pore formation nih.govresearchgate.net.

No direct experimental data on the membrane interaction dynamics of Odorranain-H-RA6 is currently available.

While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the cell membrane and interact with intracellular targets, including nucleic acids (DNA and RNA) and proteins, to exert their antimicrobial effects. This dual-action mechanism can enhance their efficacy and reduce the likelihood of resistance development.

Research on peptides from Odorrana grahami has indicated that some can induce DNA condensation within bacterial cells researchgate.net. This interaction can interfere with essential cellular processes such as DNA replication and transcription, leading to cell death. The ability of cationic peptides to bind to the negatively charged phosphate (B84403) backbone of nucleic acids is a key aspect of this interaction.

Furthermore, some antimicrobial peptides have been shown to inhibit protein synthesis or the function of specific enzymes. However, specific studies detailing the interaction of Odorranain-H-RA6 or closely related Odorranain peptides with nucleic acids or other intracellular components are currently lacking.

Specific interactions of Odorranain-H-RA6 with nucleic acids or other intracellular components have not been documented in available research.

Structural Determinants of Molecular Mechanisms and Interactions

The specific amino acid sequence and three-dimensional structure of an antimicrobial peptide are critical determinants of its biological activity, including its target specificity and mechanism of action.

Antimicrobial peptides often exist in a random coil conformation in aqueous solution and adopt a more defined secondary structure, such as an α-helix or β-sheet, upon interacting with a membrane environment. This conformational change is crucial for their function. For many amphibian peptides, including those in the brevinin family which share structural similarities with some Odorranains, an amphipathic α-helical structure is adopted in membrane-mimicking environments mdpi.com. This amphipathicity, with distinct hydrophobic and hydrophilic faces, allows the peptide to insert into and disrupt the lipid bilayer.

Conformational analysis of ranatuerin-2CSa, another amphibian antimicrobial peptide, revealed a helix-turn-helix motif in a membrane-mimicking solvent, which is believed to be important for its antimicrobial and hemolytic activities nih.gov. Circular dichroism and NMR spectroscopy are common techniques used to study these conformational changes. While a predicted structure for Odorranain-H-RA5 is available in the UniProt database, detailed experimental conformational analyses for Odorranain-H peptides are not yet published uniprot.org.

Experimental conformational analysis of Odorranain-H-RA6 in the context of binding is not available.

A key structural feature found in many antimicrobial peptides from ranid frogs, including several Odorranain peptides, is the "Rana box" motif. This is a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues, enclosing a small loop of amino acids. The functional significance of the Rana box appears to vary among different peptide families. In some peptides, its removal drastically reduces antimicrobial activity, while in others, it has little effect or its removal can even enhance activity against certain pathogens while reducing toxicity qub.ac.uknih.govmdpi.com.

For example, studies on nigrocin-HL, a peptide from Hylarana latouchii, showed that replacing the Rana box with a single phenylalanine residue resulted in a shorter peptide with significantly increased potency against a broad spectrum of microbes, including MRSA nih.gov. This highlights that while the Rana box is a conserved motif, its role in molecular recognition and antimicrobial activity is complex and peptide-specific. The Odorranain-H family of peptides is also noted to contain a conserved disulfide-bridged heptapeptide (B1575542) segment, suggesting the presence and potential importance of a Rana-box-like structure.

The specific critical structural motifs for molecular recognition in Odorranain-H-RA6 have not been experimentally identified.

Mutational analysis, where specific amino acids are substituted, is a powerful tool to elucidate the functional roles of individual residues in a peptide's activity. Such studies on various antimicrobial peptides have revealed the importance of cationic residues (like lysine (B10760008) and arginine) for initial electrostatic attraction to microbial membranes and hydrophobic residues for membrane insertion and disruption.

For instance, structure-activity relationship studies on a novel nigrocin peptide involved modifying the cationic residues within the Rana box, revealing their significant role in the peptide's antimicrobial activity qub.ac.uk. Similarly, Ala-scanning mutagenesis of Andersonin-D1 from Odorrana andersonii highlighted that hydrophobicity and net charge, particularly in the C-terminal region, were critical for its bioactivity qub.ac.uk.

No mutational analysis studies have been published for Odorranain-H-RA6.

Evolutionary Biology and Phylogenomics of Odorranain H Ra6 Precursor

Comparative Genomic Studies of Amphibian Peptide Precursor Loci

Genomic studies of amphibians reveal that the genes encoding peptide precursors, such as Odorranain-H-RA6, are typically organized in clusters. plos.orgresearchgate.net For instance, in the frog Silurana tropicalis, a cluster of 13 transcriptionally active genes encodes for a variety of defense peptides. researchgate.netnih.gov These gene clusters are thought to arise from tandem duplication events.

The precursor proteins encoded by these genes have a conserved, well-defined structure. They typically consist of three main domains:

N-terminal Signal Peptide: A highly conserved region of about 22-24 amino acids that directs the precursor protein into the secretory pathway. nih.gov Its high degree of conservation is exploited by researchers to design primers for amplifying AMP-coding transcripts from diverse species. nih.gov

Acidic Propiece: A variable region that often contains negatively charged amino acids. It is thought to keep the mature peptide inactive and protect the host's cells from its cytotoxic effects. nih.gov

C-terminal Mature Peptide: This is the hypervariable region that, once cleaved from the precursor, becomes the active antimicrobial or defense peptide. nih.govnih.gov

The structure of the precursor for a related peptide, odorranain-NR, was identified from cloned cDNA, confirming this tripartite organization in the Odorrana genus. nih.gov The entire gene, spanning these domains, is typically encoded across multiple exons. In S. tropicalis, the precursor information is contained within exons 2 through 4. plos.org

Evolutionary Pressures Shaping Peptide Sequence Divergence and Conservation

The different domains of amphibian peptide precursors are subject to distinct evolutionary pressures, reflecting their different functions.

Precursor DomainPrimary Evolutionary PressureBiological Rationale
Signal Peptide Strong Purifying (Negative) SelectionThe signal peptide has a critical and conserved function in protein secretion. Any significant mutation would likely disrupt this process, leading to its removal from the gene pool. nih.gov
Acidic Propiece Diversifying or Purifying Selection (Varies by lineage)In hylid frogs, this region shows signs of diversifying selection, suggesting a co-evolutionary relationship with the mature peptide. nih.gov In ranids, it appears to be under less selective pressure. Its role is to stabilize the toxic mature peptide, and coordinated changes may be needed to accommodate new mature peptide variants. nih.govresearchgate.net
Mature Peptide Strong Diversifying (Positive) SelectionThis region is in a direct evolutionary "arms race" with pathogens. researchgate.netnih.gov Positive selection favors novel mutations that create new peptide variants capable of overcoming microbial resistance, leading to hypervariability in this domain. nih.govnih.gov

This pattern of mixed selective pressures, with conservation in the signal region and hypervariability in the mature peptide region, is a hallmark of amphibian antimicrobial peptide evolution. plos.org Codon-based analyses confirm that the high rate of amino acid substitution in the mature peptide domain is driven by positive Darwinian selection. nih.govplos.org

Gene Duplication and Functional Diversification (Neofunctionalization/Subfunctionalization)

Gene duplication is the primary engine driving the expansion and functional diversification of the amphibian peptide arsenal (B13267). nih.govmdpi.com The process allows for the evolution of new peptide functions without compromising the original function, a classic case of resolving adaptive conflicts. plos.orgmdpi.com

The evolutionary pathways following gene duplication include:

Neofunctionalization: After a gene duplicates, one copy is free from strong selective pressure and can accumulate mutations. mdpi.com This can lead to the evolution of a completely new function. For example, a duplicated gene for a hormone-like peptide could evolve into a potent antimicrobial peptide. researchgate.netnih.gov The initial step in this process is often a mutation in the precursor protein that results in the processing of a secondary peptide, creating a bifunctional precursor. plos.orgnih.gov

Subfunctionalization: In this scenario, the two duplicated genes each lose a part of the original gene's function. For example, if an ancestral gene encoded a peptide with both anti-predator (hormone-like) and antimicrobial activities, after duplication, one daughter gene might specialize as a hormone-like peptide gene while the other becomes a dedicated antimicrobial peptide gene. plos.orgresearchgate.netnih.gov

This process, initiated by the duplication of a gastrointestinal hormone gene, is believed to be the origin of the entire skin defense peptide arsenal in some amphibians. researchgate.netnih.gov The large number of peptide variants in Odorrana is a direct result of repeated cycles of gene duplication and subsequent divergence.

Conservation and Variation of Gene Regulatory Elements

The evolution of new peptide functions is not solely dependent on changes in the coding sequence but also on modifications to gene regulatory elements, particularly in the promoter regions. The evolutionary leap from an ancestral gastrointestinal hormone to a skin-secreted defense peptide was associated with a major remodeling of the ancestral gene's promoter region. researchgate.netnih.gov

Despite this initial overhaul, subsequent evolution shows a pattern of conservation in these regulatory elements among the duplicated AMP genes. nih.gov Studies have identified conserved sequence motifs in the promoter regions of AMP gene clusters. nih.gov This conservation ensures that the entire arsenal of peptide genes can be co-regulated and expressed simultaneously in response to a trigger, such as stress or injury to the skin. nih.gov This coordinated expression is vital for mounting a robust and multifaceted chemical defense against a wide array of potential threats.

Advanced Methodologies for Research on Odorranain H Ra6 Precursor and Peptides

Recombinant Expression and Purification Strategies for Precursor and Peptides

The limited availability of the Odorranain-H-RA6 precursor from natural sources necessitates the use of recombinant DNA technology for its production in sufficient quantities for detailed structural and functional analysis. Heterologous expression systems, particularly the yeast Pichia pastoris (also known as Komagataella phaffii), have proven effective for producing amphibian antimicrobial peptides. nih.govnih.gov

The strategy typically involves synthesizing a gene that codes for the precursor and cloning it into an expression vector. Often, the precursor gene is linked to a fusion partner, such as a Small Ubiquitin-like Modifier (SUMO) tag, which can enhance expression levels and solubility. mdpi.com This fusion protein can be produced in large amounts in the host system.

Purification is a multi-step process designed to isolate the recombinant precursor or its resulting peptides with high purity. A common approach involves an initial capture step using affinity chromatography, followed by cleavage of the fusion tag with a specific protease, and subsequent polishing steps using chromatographic techniques.

Table 1: Example Purification Strategy for a Recombinant Amphibian Peptide

StepMethodPurpose
1. Cell Lysis High-pressure homogenization or enzymatic lysisRelease of the recombinant protein from the host cells.
2. Clarification CentrifugationRemoval of cell debris and insoluble components.
3. Affinity Chromatography Nickel (Ni-NTA) or other affinity resinCaptures the His-tagged or other tagged fusion protein, providing a significant purification factor. mdpi.com
4. Tag Cleavage Specific protease (e.g., TEV protease)Removes the fusion tag (e.g., SUMO) to release the target peptide or precursor. mdpi.com
5. Polishing Chromatography Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separates the target peptide from the cleaved tag and any remaining impurities based on hydrophobicity, yielding a highly pure product. biotage.comresearchgate.net
6. Verification SDS-PAGE and Mass SpectrometryConfirms the purity and correct molecular weight of the final peptide product.

Mass Spectrometry-Based Approaches for PTM Analysis and Processing Profiling

Mass spectrometry (MS) is an indispensable tool for characterizing the Odorranain-H-RA6 precursor and its processed peptides. It provides precise mass measurements and fragmentation data that reveal the amino acid sequence and the presence of post-translational modifications (PTMs), which are crucial for the activity of many amphibian peptides. nih.govnih.gov

Peptide mapping is used to identify the mature peptides that are cleaved from the full-length precursor. This involves digesting the complex mixture of skin secretions or the purified precursor with a protease (like trypsin) and analyzing the resulting fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

When a peptide's sequence is not in any database, de novo sequencing is required. This technique interprets the fragmentation patterns (MS/MS spectra) of a peptide to deduce its amino acid sequence directly from the mass differences between fragment ions. nih.govyoutube.com The predictable fragmentation along the peptide backbone, forming b- and y-ions, allows for the reconstruction of the sequence. youtube.comyoutube.com This is particularly vital for novel peptides discovered in amphibian skin secretions. nih.gov

Two primary proteomic strategies, top-down and bottom-up, are employed to analyze the Odorranain-H-RA6 precursor.

Bottom-Up Proteomics: This is the most common approach. nih.gov The precursor protein is first enzymatically digested into smaller peptides. These peptides are then separated and analyzed by LC-MS/MS. The identified peptide sequences are subsequently mapped back to a protein sequence database to confirm the identity of the precursor. While highly effective for protein identification, this method can make it difficult to link specific PTMs to a particular variant of the full protein. nih.govchromatographyonline.com

Top-Down Proteomics: This method analyzes the intact precursor protein directly in the mass spectrometer. metwarebio.com The precursor ions are isolated and fragmented, providing a detailed picture of the intact protein, including the combination of PTMs on a single molecule. This preserves crucial information about how different modifications coexist. However, top-down analysis is technically more challenging, especially for larger proteins, and requires high-resolution mass spectrometers like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments. chromatographyonline.commetwarebio.com

Table 2: Comparison of Top-Down and Bottom-Up Proteomics for Precursor Analysis

FeatureTop-Down ProteomicsBottom-Up Proteomics
Analyte Intact protein precursorProteolytic peptides
Primary Advantage Complete characterization of proteoforms (protein variants with different PTMs). nih.govmetwarebio.comHigh throughput and compatibility with extensive protein databases. nih.govchromatographyonline.com
PTM Analysis PTMs are localized on the intact protein, preserving combinatorial information.PTMs are identified on individual peptides; combinatorial information is lost.
Sequence Coverage Can be incomplete, especially for large proteins. nih.govCan achieve high sequence coverage by combining peptides.
Technical Complexity High; requires specialized high-resolution instrumentation. chromatographyonline.commetwarebio.comLower; widely established workflows and instrumentation. nih.gov

Biophysical Techniques for Molecular Interaction and Conformational Studies

Understanding how the mature peptides derived from the Odorranain-H-RA6 precursor function requires detailed knowledge of their three-dimensional structure and their interactions with biological targets, such as bacterial membranes or host cell receptors.

SPR and ITC are powerful, label-free techniques for quantifying the binding between molecules in real-time.

Surface Plasmon Resonance (SPR): This technique measures the binding between a molecule immobilized on a sensor surface (the ligand) and a molecule flowed over the surface in solution (the analyte). nih.gov For Odorranain-derived peptides, SPR can be used to study their interaction with model membranes or potential protein targets. nih.gov The resulting data provide kinetic parameters, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which quantifies binding affinity. nih.govcore.ac.uk

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution of the peptide is titrated into a solution containing the target molecule (e.g., lipid vesicles or a protein). The resulting heat changes are used to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS). cam.ac.uknih.govwur.nl

Determining the high-resolution, three-dimensional structure of Odorranain-derived peptides is key to understanding their mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for determining the structure of peptides in solution, which can mimic a biological environment. nih.govresearchgate.net By analyzing the interactions between atomic nuclei, experiments like COSY, TOCSY, and NOESY can be used to determine the peptide's conformation and secondary structure elements like α-helices or β-sheets. acs.orguzh.ch This provides a dynamic view of the peptide's structure.

X-ray Crystallography: This technique provides an atomic-resolution snapshot of a molecule in its crystallized state. nih.gov While challenging for flexible peptides, obtaining a high-quality crystal allows for the precise determination of bond lengths and angles. nih.govcreative-biostructure.com For peptides, this method can reveal detailed conformational features and how they assemble into larger structures, offering insights into their function and interactions. nih.govgatech.edu

Gene Editing Technologies (e.g., CRISPR/Cas9) for Functional Genomics

The functional genomics of a novel peptide precursor like Odorranain-H-RA6 would heavily rely on gene-editing technologies, with CRISPR/Cas9 being a primary tool. This methodology allows for precise modifications of the gene encoding the peptide precursor to understand its role in the host organism and the function of the resulting mature peptide.

Key Applications of CRISPR/Cas9 in Peptide Precursor Research:

Gene Knockout: To study the physiological role of the Odorranain-H-RA6 precursor in Odorrana grahami, the corresponding gene could be knocked out. This would help determine if the absence of the peptide affects the frog's innate immunity or other biological processes.

Amino Acid Substitution: Specific codons in the precursor's gene sequence can be altered to produce modified peptides. This is crucial for structure-activity relationship studies, where researchers can identify key amino acid residues responsible for the peptide's antimicrobial activity or other functions.

Domain Swapping: The gene sequence corresponding to specific domains of the precursor, such as the signal peptide or the mature peptide region, can be exchanged with domains from other known peptide precursors. This can help in understanding the function of each part of the precursor.

A hypothetical experimental table for such a study is presented below:

Gene Editing Strategy Target Locus Intended Modification Primary Research Question
CRISPR/Cas9 KnockoutGene for Odorranain-H-RA6 PrecursorComplete gene deletionWhat is the impact on the frog's antimicrobial defense?
CRISPR/Cas9 Knock-inMature Peptide Coding RegionSubstitution of key amino acidsWhich residues are critical for antimicrobial activity?
CRISPR/Cas9 Domain SwapSignal Peptide Coding RegionReplacement with a different signal peptideHow does the signal peptide affect secretion efficiency?

Advanced Microscopy and Imaging for Cellular Localization Studies

To understand how a peptide like Odorranain-H-RA6 interacts with microbial cells, advanced microscopy techniques are indispensable. These methods provide a visual and spatial understanding of the peptide's localization and its effects on the cellular structure of target pathogens.

Commonly Used Microscopy Techniques:

Confocal Laser Scanning Microscopy (CLSM): By labeling the peptide with a fluorescent dye, CLSM can be used to visualize its binding to and penetration of bacterial or fungal cells in real-time.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the ultrastructural changes in microbial cells upon treatment with the peptide. This can reveal mechanisms such as membrane disruption, pore formation, or intracellular damage. nih.gov

Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology of microbial cells, showing changes like membrane blebbing, wrinkling, or complete lysis after peptide exposure.

The following table outlines a potential experimental approach for cellular localization studies:

Microscopy Technique Sample Preparation Observed Parameter Inferred Mechanism
Confocal Laser Scanning Microscopy (CLSM)Fluorescently-labeled Odorranain-H-RA6 peptide incubated with bacteria.Localization of fluorescence on the bacterial membrane or within the cytoplasm.Membrane-targeting or intracellular action.
Transmission Electron Microscopy (TEM)Bacteria treated with the peptide, then fixed, sectioned, and stained.Disruption of the cell wall/membrane, leakage of cytoplasmic contents. nih.govMembrane permeabilization.
Scanning Electron Microscopy (SEM)Bacteria treated with the peptide, then fixed and coated with a conductive material.Changes in cell shape, formation of pores or blebs on the surface.Cell surface damage.

In Vitro and Cell-Based Assays for Mechanistic Characterization

A variety of in vitro and cell-based assays are crucial for elucidating the precise mechanism of action of a novel antimicrobial peptide. These assays provide quantitative data on the peptide's activity and its effects on various cellular processes.

Key In Vitro Assays:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These are fundamental tests to determine the lowest concentration of the peptide that inhibits visible growth or kills the microorganisms, respectively.

Membrane Permeability Assays: Using fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes, these assays can quantify the extent of membrane damage caused by the peptide.

Hemolysis Assays: To assess the peptide's toxicity to eukaryotic cells, its ability to lyse red blood cells is measured. This is a critical step in evaluating its potential as a therapeutic agent.

Liposome Leakage Assays: Artificial vesicles (liposomes) that mimic bacterial or mammalian cell membranes are loaded with a fluorescent dye. The peptide's ability to induce leakage of the dye from these vesicles can provide insights into its membrane-disrupting capabilities and selectivity.

A summary of potential findings from these assays is presented in the table below:

Assay Principle Potential Finding for an Antimicrobial Peptide Interpretation
MIC/MBC AssayDetermines the lowest concentration needed to inhibit growth or kill microbes.Low MIC/MBC values against a broad spectrum of bacteria.Potent antimicrobial activity.
Membrane Permeability AssayMeasures the uptake of a fluorescent dye by cells with damaged membranes.Dose-dependent increase in fluorescence upon peptide treatment.The peptide disrupts the integrity of the microbial cell membrane.
Hemolysis AssayQuantifies the release of hemoglobin from red blood cells.Low hemolytic activity at concentrations effective against microbes.High selectivity for microbial cells over mammalian cells.
Liposome Leakage AssayMeasures the release of a fluorescent dye from artificial membrane vesicles.Preferential leakage from liposomes mimicking bacterial membranes.The peptide's membrane-disrupting activity is specific to microbial membrane compositions.

Emerging Avenues and Future Research Directions

Elucidation of Novel Post-Translational Modification Pathways

Post-translational modifications (PTMs) are critical for the structural and functional diversity of antimicrobial peptides (AMPs) derived from precursors like Odorranain-H-RA6. nih.gov While common modifications such as C-terminal amidation—often signaled by a C-terminal glycine (B1666218) residue in the precursor—and disulfide bridge formation are known to be crucial for the activity and stability of many amphibian peptides, the full spectrum of modifications for the Odorranain family remains an area for deeper investigation. frontiersin.orgresearchgate.net

Future research must aim to identify both conventional and novel PTMs. For instance, peptides from the Odorrana genus, such as Palustrin-2ISb, feature a characteristic cyclic "Rana box" domain formed by a disulfide bond. nih.gov Investigating whether Odorranain-H-RA6 undergoes similar cyclization is a primary objective. Advanced mass spectrometry techniques are essential to detect subtle mass shifts that could indicate less common modifications like hydroxylation, glycosylation, or bromination, which can significantly alter a peptide's biological activity. nih.govtudelft.nl Uncovering these pathways will not only clarify the structure of the mature peptide but also reveal new enzymatic machinery that could be harnessed for peptide engineering.

Deconvolution of Complex Regulatory Networks Governing Precursor Expression and Processing

The expression of peptide precursors is a tightly regulated process. The analysis of cDNAs encoding precursors for peptides like Odorranain-NR and Palustrin-2ISb from Odorrana frogs reveals a conserved architecture: a signal peptide region, an acidic spacer, and the mature peptide sequence, often flanked by a propeptide convertase processing site (e.g., Lys-Arg). nih.govnih.gov The signal peptide and acidic spacer regions of these precursors show a high degree of conservation, suggesting their critical role in the proper trafficking and processing of the peptide.

Future studies should focus on the upstream regulatory elements, such as promoters and enhancers, that control the transcription of the Odorranain-H-RA6 precursor gene. Identifying the transcription factors that bind to these regions and understanding how environmental stimuli (e.g., microbial threat, stress) influence gene expression are key research questions. Furthermore, characterizing the specific proprotein convertases responsible for cleaving the precursor to release the mature peptide will provide a more complete picture of its biogenesis. frontiersin.orgqub.ac.uk

Comprehensive Mapping of Molecular Interaction Landscapes

The ultimate function of the mature peptide derived from Odorranain-H-RA6 is defined by its interactions with molecular targets, primarily the membranes of pathogenic microbes. nih.gov A majority of AMPs exert their effects by permeabilizing these membranes, a process driven by electrostatic and hydrophobic interactions. nih.govnih.gov The cationic and amphipathic properties of these peptides are therefore of paramount importance.

A crucial research direction is to map the interaction landscape of the mature Odorranain-H-RA6 peptide. This involves using model membrane systems (e.g., lipid monolayers and bilayers) to study how the peptide binds to and inserts into membranes with varying lipid compositions, mimicking both bacterial and host cells. nih.govmdpi.com Techniques such as circular dichroism can reveal conformational changes, like the adoption of an α-helical structure, upon membrane interaction. qub.ac.uk Beyond membrane disruption, some peptides have intracellular targets, such as DNA or specific enzymes. acs.org Investigating these alternative mechanisms for Odorranain-H-RA6 will provide a more holistic understanding of its antimicrobial action.

Development of Innovative Methodologies for Peptide Precursor Research

Research into peptide precursors has been significantly accelerated by technological innovation. The "shotgun" cloning of cDNA libraries from amphibian skin has been a cornerstone for discovering the diversity of precursor sequences. qub.ac.uk Tandem mass spectrometry (MS/MS) has proven indispensable for sequencing the mature peptides from complex skin secretions and confirming the predictions made from cDNA data. tudelft.nlmdpi.comwikipedia.org

The future of this research will rely on the development and application of even more sophisticated methods.

High-Throughput Sequencing and Synthesis: Combining deep transcriptomic sequencing with high-throughput peptide synthesis will allow for the rapid characterization and functional screening of numerous peptide variants.

Advanced Mass Spectrometry: Techniques like surface-induced dissociation (SID) and ion-mobility mass spectrometry (IM-MS) can provide detailed structural information about the peptide and its precursor, including their conformation and any non-covalent interactions. wikipedia.org

In Situ Imaging: Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry allows for the visualization of the spatial distribution of peptides and their precursors within the skin glands, providing insights into their storage and secretion. acs.org

Computational Modeling: In silico tools for predicting peptide structure, activity, and membrane interactions are becoming increasingly powerful, guiding the rational design of more potent and selective peptide analogs. mdpi.comnih.gov

Table 1: Methodologies for Peptide Precursor Research

Methodology Application Key Insights
cDNA Library "Shotgun" Cloning Discovery of precursor sequences Reveals the tripartite structure (signal/spacer/mature peptide) and genetic diversity. qub.ac.uk
Tandem Mass Spectrometry (MS/MS) Mature peptide sequencing and PTM analysis Confirms amino acid sequence and identifies modifications like amidation. mdpi.comwikipedia.org
MALDI Imaging Mass Spectrometry Spatial localization in tissue Shows distribution of peptides in skin glands, confirming their role in secretion. acs.org
Circular Dichroism (CD) Spectroscopy Secondary structure analysis Determines conformational changes (e.g., α-helix formation) in membrane-mimetic environments. qub.ac.uk
***In Silico* Prediction & Modeling** Structure-activity relationship studies Predicts 3D structure and guides rational design of synthetic peptide analogs. mdpi.comnih.gov

Expanding Evolutionary and Ecological Perspectives on Peptide Diversity

Amphibian skin peptides are products of millions of years of evolution, shaped by the constant pressure of pathogens in their environment. nih.govftloscience.com The genes encoding these peptide precursors often show a pattern of accelerated evolution, particularly in the region that codes for the mature antimicrobial peptide. researchgate.net This rapid diversification generates a vast arsenal (B13267) of peptides, even within a single species, likely as a strategy to counter evolving microbial resistance.

Future research should place the Odorranain-H-RA6 precursor within this broad evolutionary context. By comparing its sequence with that of other precursors from the same and different amphibian families, researchers can trace its evolutionary history. nih.gov This can reveal evidence of gene duplication, domain shuffling, and other molecular events that have contributed to its current form. researchgate.net Understanding the ecological pressures that have driven the evolution of this specific peptide family can provide valuable insights into its biological role and potential applications.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of the Odorranain-H-RA6 precursor requires integrating data from multiple "omics" fields. mdpi.com

Genomics provides the foundational DNA sequence of the gene.

Transcriptomics (e.g., RNA-Seq) quantifies its expression levels under different conditions. mdpi.com

Proteomics/Peptidomics identifies the final mature peptide and its modifications in the skin secretion. researchgate.net

By integrating these datasets, researchers can build a complete system-level model of the peptide's journey from gene to function. This approach has been used to reveal the astonishing diversity of AMPs in the skin of a single frog, Odorrana grahami, where hundreds of peptide-encoding cDNAs were identified. researchgate.net Applying a similar multi-omics strategy to the study of Odorranain-H-RA6 will not only validate its existence and structure but also place it within the complex biochemical defense network of the host organism. This integrated view is essential for fully appreciating the peptide's biological significance and for rationally designing new therapeutics. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.